2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound with significant research potential. Its molecular formula is , and it has a molecular weight of approximately 512.566 g/mol. The compound is classified as a quinazoline derivative, which is known for various biological activities, including anti-inflammatory and anticancer properties. The compound's purity typically exceeds 95%, making it suitable for research applications.
The synthesis of 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide involves multiple synthetic steps, often including the formation of the quinazoline core followed by the introduction of various substituents. A detailed synthesis pathway may include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purities but are not extensively detailed in the available literature .
The molecular structure of 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide can be described as follows:
The InChI string for this compound is InChI=1S/C29H28N4O5/c1-2-38-25-10-6-4-8-23(25)31-27(35)18-32-24-9-5-3-7-22(24)28(36)33(29(32)37)21-15-11-19(12-16-21)17-26(34)30-20-13-14-20/h3-12,15-16,20H,2,13-14,17-18H2,1H3,(H,30,34)(H,31,35)
.
The chemical reactivity of 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide can be explored through various reactions:
These reactions provide insight into the compound's potential transformations and applications in medicinal chemistry .
The mechanism of action for compounds like 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide often involves interaction with specific biological targets:
Quantitative data on binding affinities or inhibition constants would provide further understanding but are not readily available in current literature .
The physical properties of 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide include:
The chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature .
This compound has several potential scientific applications:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4